1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea
Descripción
Propiedades
IUPAC Name |
1-(4-oxo-2-phenylchromen-6-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19-14-21(15-7-3-1-4-8-15)27-20-12-11-17(13-18(19)20)24-22(26)23-16-9-5-2-6-10-16/h1-14H,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZLEPQNJQAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of the Chromen-4-One Core
The synthesis begins with constructing the 2-phenyl-4H-chromen-4-one scaffold. A widely cited method involves the condensation of 2-hydroxyacetophenone derivatives with aryl aldehydes under basic conditions. For example, 4-hydroxycoumarin reacts with benzaldehyde in the presence of piperidine as a catalyst to yield 2-phenyl-4H-chromen-4-one. Modifications to this approach include substituting benzaldehyde with ortho-substituted aryl aldehydes to introduce steric or electronic effects.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Piperidine, ethanol, reflux, 12 h | 65% | |
| Purification | Recrystallization (ethanol) | 95% |
Functionalization at the 6-Position
Introducing the urea moiety at the 6-position requires prior installation of an amino group. This is achieved via nitration followed by reduction :
- Nitration : Treating 2-phenyl-4H-chromen-4-one with nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C selectively nitrates the 6-position.
- Reduction : The nitro group is reduced to an amine using stannous chloride ($$ \text{SnCl}_2 $$) in hydrochloric acid ($$ \text{HCl} $$), yielding 6-amino-2-phenyl-4H-chromen-4-one.
Reaction Optimization
- Nitration at higher temperatures (>10°C) leads to di-nitration byproducts.
- Catalytic hydrogenation (e.g., $$ \text{Pd/C} $$, $$ \text{H}_2 $$) offers a cleaner reduction but requires inert conditions.
Urea Formation
The amine intermediate reacts with phenyl isocyanate ($$ \text{PhNCO} $$) in anhydrous tetrahydrofuran (THF) to form the phenylurea group. The reaction proceeds via nucleophilic addition-elimination, with triethylamine ($$ \text{Et}_3\text{N} $$) as a base to scavenge $$ \text{HCl} $$:
$$
\text{6-NH}2\text{-chromenone} + \text{PhNCO} \xrightarrow{\text{THF, Et}3\text{N}} \text{this compound}
$$
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes |
| Temperature | 0°C to room temperature | Prevents side reactions |
| Stoichiometry | 1.2 equiv $$ \text{PhNCO} $$ | Completes reaction |
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, industrial methods employ continuous flow reactors for the nitration and urea formation steps. This ensures consistent temperature control and reduces reaction times by 40% compared to batch processes.
Catalyst Innovations
Recent advancements utilize selenolate catalysts (e.g., precatalyst 4a ) to accelerate enolate formation during cyclization steps. These catalysts improve yields by 15–20% in chromenone synthesis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Análisis De Reacciones Químicas
1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to participate in various organic reactions allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea has garnered attention for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For instance, research indicates that flavonoid derivatives exhibit significant cytotoxic effects against various cancer cell lines .
Medicine
The compound exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. A study highlighted its effectiveness in downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha through the TLR4/MAPK signaling pathway . These findings suggest its potential therapeutic applications in treating inflammatory diseases.
Industry
In industrial applications, this compound is utilized in developing materials with specific properties, such as UV absorbers and antioxidants. Its stability and reactivity make it suitable for formulating products that require enhanced durability against environmental factors.
Case Studies
- Anticancer Activity : A study evaluated the effects of various flavonoid derivatives on cancer cell lines, revealing that some compounds derived from 1-(4-oxo-2-phenyldihydroxychromen) exhibited significant cytotoxicity against breast and lung cancer cells .
- Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models of LPS-induced inflammatory diseases, highlighting their potential for drug development targeting inflammatory pathways .
- Material Science Applications : Research has indicated that incorporating 1-(4-oxo-2-phenyldihydroxychromen) into polymer matrices enhances their UV stability and antioxidant properties, making them suitable for applications in packaging and coatings .
Mecanismo De Acción
The mechanism of action of 1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Forchlorfenuron (1-(2-Chloro-4-pyridyl)-3-phenylurea)
- Structure : Urea-linked phenyl and 2-chloro-4-pyridyl groups.
- Key Differences: Replaces the chromenone core with a chlorinated pyridine ring.
- Properties: Widely used as a plant growth regulator. Its pyridyl group enhances solubility compared to the chromenone core but may reduce aromatic conjugation .
- Metabolism: Undergoes biochemical and photochemical cleavage, producing metabolites like phenylurea and chlorinated derivatives. The chromenone analog’s metabolic stability may differ due to its fused aromatic system .
1-(1-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylurea (Compound 6a)
- Structure: Quinazolinone core with a methyl group and urea-linked phenyl.
- Key Differences: Quinazolinone’s six-membered dihydroquinazoline ring vs. chromenone’s fused benzene-pyrone system.
- Applications: Quinazolinones are known kinase inhibitors; the chromenone analog’s planarity may alter binding affinity or selectivity .
Urea and Amide Derivatives
Pyrrolo-pyridazine Carboxamide (EP 4 374 877 A2)
- Structure : Complex pyrrolo-pyridazine core with trifluoromethylphenyl and morpholine groups.
- Key Differences : Replaces urea with a carboxamide group and incorporates lipophilic trifluoromethyl substituents.
Ethyl 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Structure: Cyclohexenone core with halogenated aryl groups.
- Key Differences: Non-aromatic cyclohexenone vs. aromatic chromenone; lacks urea functionality.
Natural Product Analogs
Flavonoid Glycoside (FDB016466)
- Structure: Flavonoid core with glycosylation and hydroxyl groups.
- Key Differences: Highly polar due to sugar moieties and hydroxyls; chromenone analog’s phenylurea groups may enhance cell permeability.
- Applications: Flavonoids exhibit antioxidant activity, whereas the target compound’s urea group suggests enzyme inhibition .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Routes: The target compound may be synthesized via methods similar to quinazolinone derivatives (e.g., condensation reactions) , though chromenone synthesis typically involves cyclization of chalcone precursors.
- Metabolic Stability: Forchlorfenuron’s cleavage pathways suggest the chromenone analog may undergo similar biochemical transformations, but its fused aromatic system could resist photodegradation better than pyridyl-based compounds .
- Structure-Activity Relationships (SAR): The chromenone core’s planarity may enhance binding to flat enzyme active sites compared to non-aromatic cores (e.g., cyclohexenone) . Urea groups improve hydrogen-bonding capacity relative to carboxamides or glycosides, critical for target engagement .
Actividad Biológica
1-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylurea is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties. It will also include relevant data tables and case studies to illustrate its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 386.4 g/mol. The synthesis typically involves the reaction of 4-oxo-2-phenyl-4H-chromen-6-ylamine with phenyl isocyanate under controlled conditions, leading to the formation of the urea moiety.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study indicated that this compound induces apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 8.3 | Inhibition of Raf1 and JNK1 kinases |
| MCF7 | 10.5 | Induction of apoptosis |
| A549 | 12.0 | Cell cycle arrest at G2/M phase |
In a molecular docking study, it was found that the compound effectively fits into the active sites of Raf1 and JNK1 kinases, suggesting a mechanism for its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory responses.
Table 2: Anti-inflammatory Activity Data
| Enzyme | IC50 (μM) | Observations |
|---|---|---|
| COX-2 | 15.0 | Significant reduction in prostaglandin E2 levels |
| LOX | 18.5 | Decreased leukotriene production |
These findings suggest that this compound could be a candidate for developing new anti-inflammatory drugs.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. It demonstrates the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity Data
| Assay Type | IC50 (μM) | Methodology |
|---|---|---|
| DPPH Scavenging | 20.0 | Spectrophotometric analysis |
| ABTS Scavenging | 25.0 | Colorimetric assay |
This antioxidant capability is crucial for its potential use in treating conditions associated with oxidative damage.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Hepatocellular Carcinoma : A study highlighted that treatment with this compound significantly inhibited tumor growth in HepG2 xenograft models, demonstrating its therapeutic potential in liver cancer .
- Inflammation Model : In an animal model of inflammation, administration of this compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
